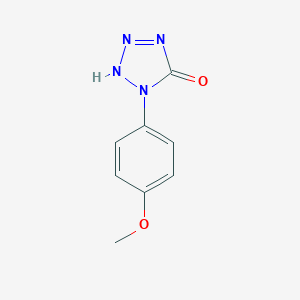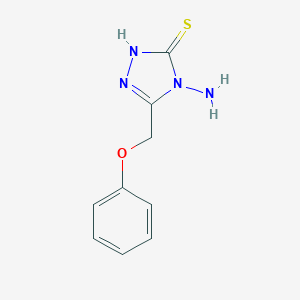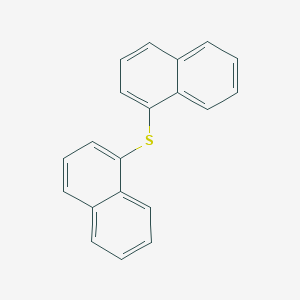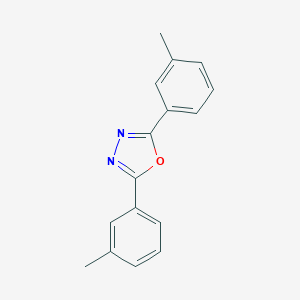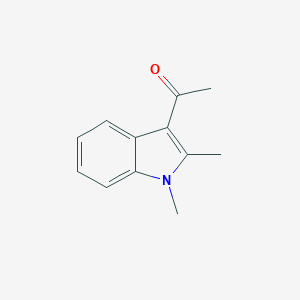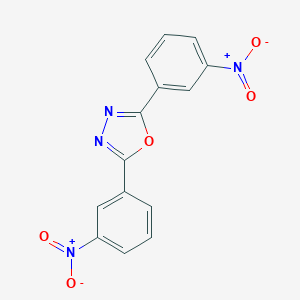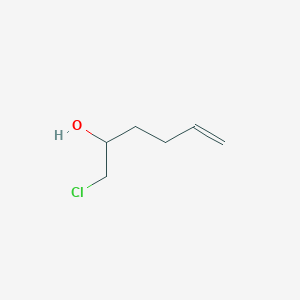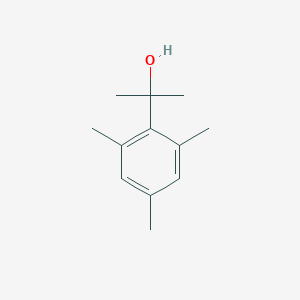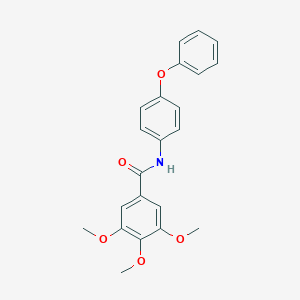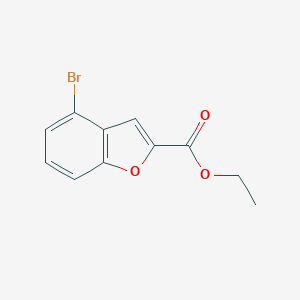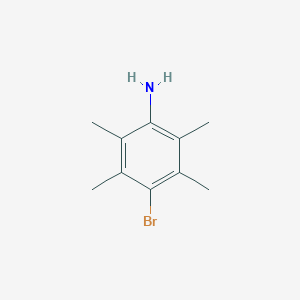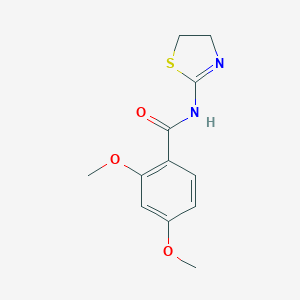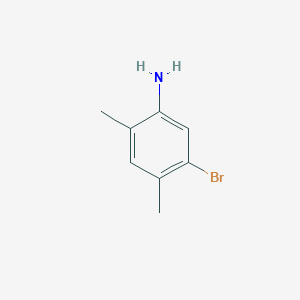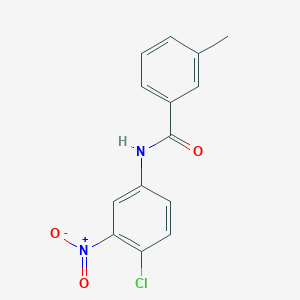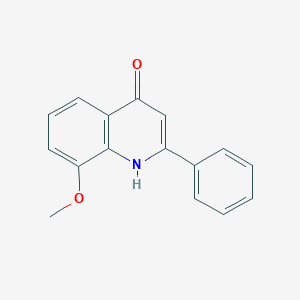
4-Hydroxy-8-methoxy-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-8-methoxy-2-phenylquinoline (HMQ) is a synthetic compound that belongs to the family of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. HMQ has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
作用机制
The exact mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
生化和生理效应
4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. It has been shown to exhibit potent antioxidant activity, which can help to protect cells and tissues from oxidative damage. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for studying a variety of different diseases and conditions. However, there are also some limitations to using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline may have off-target effects that could complicate experimental results.
未来方向
There are a number of potential future directions for research involving 4-Hydroxy-8-methoxy-2-phenylquinoline. One area of interest is the development of new antibiotics based on 4-Hydroxy-8-methoxy-2-phenylquinoline and other quinoline derivatives. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline could be used as a tool for studying the role of oxidative stress in a variety of different diseases and conditions. Finally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline and its potential off-target effects.
合成方法
4-Hydroxy-8-methoxy-2-phenylquinoline can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-dioxolane with 4-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to produce 4-Hydroxy-8-methoxy-2-phenylquinoline. The synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
4-Hydroxy-8-methoxy-2-phenylquinoline has been used in a variety of scientific research applications due to its unique properties. It has been shown to exhibit potent antioxidant activity, making it useful in the study of oxidative stress and related diseases. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
属性
CAS 编号 |
825620-16-4 |
|---|---|
产品名称 |
4-Hydroxy-8-methoxy-2-phenylquinoline |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
8-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |
InChI 键 |
ITBOMYQKVMBJAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



